molecular formula C15H12S B8672841 2-Benzyl-1-benzothiophene CAS No. 3407-15-6

2-Benzyl-1-benzothiophene

Cat. No.: B8672841
CAS No.: 3407-15-6
M. Wt: 224.32 g/mol
InChI Key: ICSJVDUSLIMVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1-benzothiophene is a useful research compound. Its molecular formula is C15H12S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

2-Benzyl-1-benzothiophene and its derivatives exhibit a wide range of pharmacological activities, making them valuable in drug development. The following table summarizes the key biological activities associated with this compound:

Activity Description References
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.
Anti-inflammatory Reduces inflammation by inhibiting leukotriene synthesis and modulating inflammatory pathways.
Antimicrobial Effective against bacterial strains such as Staphylococcus aureus and fungal pathogens.
Antitubercular Demonstrated efficacy against Mycobacterium tuberculosis, showing potential for TB treatment.
Antidiabetic Exhibits hypoglycemic effects, useful in managing diabetes-related complications.
Neuroprotective Protects neurons from oxidative stress and apoptosis, suggesting potential in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various benzothiophene derivatives, including this compound, against human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound effectively reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Case Study 3: Antitubercular Efficacy

In a phenotypic assay, this compound exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiophene ring significantly enhanced its efficacy while minimizing cytotoxicity to host cells .

Properties

CAS No.

3407-15-6

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

2-benzyl-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11H,10H2

InChI Key

ICSJVDUSLIMVNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Benzylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 11.2 mmoles, 6.6 ml), benzyl bromide (10.2 mmoles, 1.3 ml) and THF (20 ml). Flash chromatography (hexanes) provided 0.66 g (39%) of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (105 mL) was added dropwise over a 35 minute period to a stirred suspension of benzo[b]thiophene-2-yl-(phenyl)-methanol (17.6 g, 73.2 mmol), sodium borohydride (13.75 g, 364 mmol) and ether (1.3 L). After an additional 5 hours the reaction mixture was added to 10% aqueous sodium hydroxide (1.3 L) and stirred for 30 minutes. The layers were separated and the ether phase was washed with brine (500 mL) and dried (MgSO4). The ether phase was concentrated to provide the title compound as a white solid (15.2 g, 92%): NMR (CDCl3); δ 7.73 (d, J=6 Hz, 1H, thiopheneH), 7.65 (d, J=7 Hz, 1H, thiopheneH), 7.20-7.38 (m, 7H), 7.00 (s, 1H, thiopheneH), 4.22 (s, 2H, CH2).
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step Two
Yield
92%

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